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Compound of Interest

Compound Name: 6-Chloro-4-fluoronicotinaldehyde

Cat. No.: B7981611 Get Quote

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone

for the development of novel therapeutics. Its unique electronic properties and ability to engage

in hydrogen bonding make it a privileged structure. The strategic introduction of halogen atoms,

particularly chlorine and fluorine, onto this ring system profoundly influences a molecule's

pharmacokinetic and pharmacodynamic profile. Chlorine can enhance metabolic stability and

introduce key hydrophobic interactions, while fluorine often improves binding affinity and

membrane permeability.[1][2]

This guide focuses on 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2), a trifunctional

pyridine building block that offers researchers a powerful tool for molecular diversification.

Possessing a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing

fluorine, this intermediate provides three distinct points for chemical modification. Its structure is

primed for the synthesis of complex heterocyclic systems, making it an invaluable precursor for

generating libraries of compounds in drug discovery programs targeting a range of diseases.[3]

[4] This document serves as a technical resource for researchers, scientists, and drug

development professionals, providing insights into its properties, synthesis, reactivity, and

applications.

Part 1: Physicochemical Properties & Spectroscopic
Analysis
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its successful application in synthesis.
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Physicochemical Data
The key properties of 6-Chloro-4-fluoronicotinaldehyde are summarized below. These

values are compiled from supplier data and computational predictions.[5][6][7][8]

Property Value Source

CAS Number 1060809-20-2 [5][6]

Molecular Formula C₆H₃ClFNO [6][8]

Molecular Weight 159.55 g/mol [6]

Appearance
(Predicted) White to off-white

solid
N/A

Boiling Point 242.3 ± 35.0 °C (Predicted) [7]

Density 1.444 ± 0.06 g/cm³ (Predicted) [7]

Storage Conditions Inert atmosphere, 2-8°C [6]

SMILES Code O=CC1=CN=C(Cl)C=C1F [6][8]

Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure

allows for reliable prediction of its key spectroscopic features. Experimental verification is

essential for any synthesized batch.[9]

¹H NMR (400 MHz, CDCl₃):

δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its

downfield shift is characteristic of aldehyde protons.

δ ~8.7 ppm (s, 1H): The proton at the C2 position of the pyridine ring. Its chemical shift is

influenced by the adjacent nitrogen and the C3-aldehyde group.

δ ~7.3 ppm (d, 1H): The proton at the C5 position. It would appear as a doublet due to

coupling with the C4-fluorine atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b7981611?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23065648.htm
https://www.bldpharm.com/products/1060809-20-2.html
https://www.echemi.com/products/pd180727160934-4-chloro-6-fluoronicotinaldehyde.html
http://www.arkpharmtech.com/product/37975.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23065648.htm
https://www.bldpharm.com/products/1060809-20-2.html
https://www.bldpharm.com/products/1060809-20-2.html
http://www.arkpharmtech.com/product/37975.html
https://www.bldpharm.com/products/1060809-20-2.html
https://www.echemi.com/products/pd180727160934-4-chloro-6-fluoronicotinaldehyde.html
https://www.echemi.com/products/pd180727160934-4-chloro-6-fluoronicotinaldehyde.html
https://www.bldpharm.com/products/1060809-20-2.html
https://www.bldpharm.com/products/1060809-20-2.html
http://www.arkpharmtech.com/product/37975.html
https://www.benchchem.com/pdf/Spectroscopic_and_Synthetic_Profile_of_2_4_6_Trichloronicotinaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7981611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (101 MHz, CDCl₃):

δ ~188 ppm: Aldehyde carbonyl carbon (C=O).

δ ~160 ppm (d, ¹JCF): The carbon at the C4 position, showing a large coupling constant

due to the directly attached fluorine.

δ ~155 ppm: The carbon at the C6 position, attached to chlorine.

δ ~152 ppm: The carbon at the C2 position.

δ ~125 ppm: The carbon at the C3 position, attached to the aldehyde.

δ ~115 ppm (d, ²JCF): The carbon at the C5 position, showing a smaller coupling constant

with the fluorine at C4.

Infrared (IR) Spectroscopy:

~1710 cm⁻¹: Strong C=O stretch from the aldehyde.

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

~1200-1250 cm⁻¹: C-F stretching vibration.

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) would show a characteristic M/M+2 isotopic pattern of

approximately 3:1, which is indicative of the presence of a single chlorine atom. Expected

[M]⁺ at m/z = 159 and [M+2]⁺ at m/z = 161.

Part 2: Proposed Synthesis and Purification
While specific literature detailing the synthesis of 6-Chloro-4-fluoronicotinaldehyde is sparse,

a robust and logical pathway can be designed based on established methodologies for the

formylation of halogenated pyridines.[9][10] The most field-proven approach involves a directed

ortho-metalation (DoM) followed by electrophilic quench.
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Synthetic Workflow
The proposed synthesis begins with the commercially available 2-chloro-4-fluoropyridine. The

acidity of the C3 proton is enhanced by the inductive effects of the adjacent C4-fluorine and the

ring nitrogen, making it susceptible to deprotonation by a strong base like Lithium

Diisopropylamide (LDA). The resulting lithiated intermediate is then trapped with an

electrophilic formylating agent such as N,N-Dimethylformamide (DMF).
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Caption: Proposed synthetic workflow for 6-Chloro-4-fluoronicotinaldehyde.
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Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on

laboratory conditions. All operations must be performed under an inert atmosphere (Nitrogen or

Argon) using anhydrous solvents.

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes

relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

Base Addition: Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.)

in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-

fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does

not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to facilitate complete

deprotonation.

Formylation: Slowly add N,N-Dimethylformamide (DMF, 1.5 eq.) to the reaction mixture. The

addition is exothermic; maintain the temperature below -70 °C. Stir at -78 °C for 2 hours, or

until TLC analysis indicates the consumption of the starting material.

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate. Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient)

to yield the pure 6-Chloro-4-fluoronicotinaldehyde.

Part 3: Chemical Reactivity and Synthetic Utility
The true value of 6-Chloro-4-fluoronicotinaldehyde lies in its trifunctional nature, which

allows for sequential and selective modifications to build molecular complexity.
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Caption: Key reaction pathways for 6-Chloro-4-fluoronicotinaldehyde.

Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of classical organic

transformations.

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild

reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to

substituted aminomethyl-pyridines, a common motif in bioactive molecules.
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Condensation Reactions: Knoevenagel condensation with active methylene compounds

(e.g., malononitrile, cyanoacetates) or Wittig reactions with phosphorus ylides can be used to

install carbon-carbon double bonds, extending the carbon skeleton.[11][12]

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-

chloro-4-fluoronicotinic acid (CAS 1060809-30-4), using standard oxidants like potassium

permanganate or Oxone®.[13] This acid is a valuable intermediate for amide bond formation.

Reduction: Reduction with sodium borohydride (NaBH₄) yields the corresponding

hydroxymethyl-pyridine, which can be further functionalized.

Reactions at the 6-Chloro Position
The chlorine atom at the C6 position is activated towards nucleophilic substitution and is an

ideal site for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring

facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride, typically in

the presence of a base, to introduce a diverse range of substituents at this position. This is a

powerful method for late-stage functionalization.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for transition-metal-

catalyzed reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a

palladium catalyst and a base allows for the formation of C-C bonds, connecting aryl or

heteroaryl groups to the pyridine core.[14] This is one of the most important reactions in

modern drug discovery for building bi-aryl structures.

Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for coupling

primary and secondary amines to the C6 position, often under milder conditions and with

broader substrate scope.

Part 4: Safety and Handling
Proper handling of 6-Chloro-4-fluoronicotinaldehyde is crucial to ensure laboratory safety.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant

gloves.

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g.,

argon or nitrogen) and in a refrigerator at 2-8°C to prevent degradation.[6]

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental

contact, rinse the affected area thoroughly with water.[15]

Spills: In case of a spill, absorb the material with an inert absorbent such as sand or

vermiculite and place it in a sealed container for proper chemical waste disposal.[15]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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